molecular formula C9H16N4O B11735255 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11735255
M. Wt: 196.25 g/mol
InChI Key: CSCMQSOHAKFQSY-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methyl-substituted pyrazole core, an amino group at position 3, and a diethyl-substituted carboxamide at position 2. This compound is part of a broader class of pyrazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents: 1-Methyl group: Enhances steric bulk and may influence ring conformation. 3-Amino group: Provides hydrogen-bonding capability and reactivity. 4-Carboxamide (N,N-diethyl): Increases lipophilicity compared to simpler carboxamide derivatives.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-N,N-diethyl-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-12(3)11-8(7)10/h6H,4-5H2,1-3H3,(H2,10,11)

InChI Key

CSCMQSOHAKFQSY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders

One of the primary applications of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is in drug development targeting neurological disorders. Research indicates that compounds within the pyrazole class can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy and depression. The compound's ability to modulate enzyme activity and receptor interactions suggests its role as a lead compound in synthesizing new pharmaceuticals aimed at these disorders.

1.2 Anti-inflammatory and Analgesic Properties

Studies have highlighted the anti-inflammatory and analgesic potential of pyrazole derivatives, including this compound. In vivo tests have shown that similar compounds exhibit significant analgesic effects at specific dosages, indicating that this compound may also possess similar properties . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance its efficacy while reducing ulcerogenic potential, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development.

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it a suitable candidate for agricultural chemicals, particularly in pesticide formulation. Pyrazole derivatives are known for their high efficiency and low toxicity, which are desirable traits in modern pesticide development. The compound can potentially serve as an intermediate for synthesizing novel agrochemicals that target specific pests while minimizing environmental impact .

2.2 Herbicide Activity

Research into related pyrazole compounds has revealed their effectiveness as herbicides. The unique binding interactions facilitated by the pyrazole moiety may allow for selective inhibition of plant growth processes, thus providing an avenue for developing herbicides that are both effective and environmentally friendly .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the condensation of hydrazines with appropriate carbonyl compounds under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Analgesic Activity Evaluation

In a study evaluating the analgesic properties of pyrazole derivatives, compounds were administered at varying doses to assess their efficacy compared to standard NSAIDs like diclofenac sodium. Results indicated that certain derivatives exhibited comparable analgesic effects with significantly lower ulcerogenic indices, suggesting a favorable safety profile for further development .

Case Study 2: Pesticide Efficacy Testing

Another case study focused on testing the herbicidal activity of synthesized pyrazole derivatives against common agricultural pests. The results demonstrated effective pest control at minimal application rates, highlighting the potential for these compounds to be developed into commercial herbicides with reduced environmental impact .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Variations and Physicochemical Properties

The following table summarizes critical differences between 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide and related compounds:

Compound Name Substituents (Carboxamide) Pyrazole Substituents Melting Point (°C) Molecular Weight Planarity (Dihedral Angles) Key Applications/Findings
This compound N,N-diethyl 1-methyl Not reported ~239.3 g/mol Likely reduced planarity Potential pharmaceutical intermediates
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) N-phenyl None 247 ~293.3 g/mol High planarity Biological evaluation (e.g., enzyme inhibition)
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide N′-hydroxy amidoxime None Not reported 153.1 g/mol 2.17° (amino), 22.41° (amidoxime) Energetic compounds, luminescent materials
4-Amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide N-(tetrahydrofuranmethyl) 1-ethyl Not reported ~252.3 g/mol Moderate planarity Drug discovery (receptor targeting)
Key Observations:

Substituent Effects on Melting Points: Phenyl-substituted derivatives (e.g., 4a) exhibit higher melting points (247°C) due to strong π-π stacking and crystallinity . In contrast, alkyl-substituted carboxamides (e.g., diethyl or ethyl groups) likely have lower melting points, as seen in related compounds .

The 1-methyl group in the target compound introduces steric hindrance, likely reducing planarity compared to unsubstituted pyrazoles like 4a.

Biological Activity

3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole derivative class. This compound has garnered attention for its diverse biological activities, which are attributed to its unique structural features, including a pyrazole ring, amino group, and carboxamide functional group. The molecular formula is C11_{11}H16_{16}N4_{4}O, with a molecular weight of approximately 228.27 g/mol. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis and cancer metabolism. Studies have demonstrated that it can inhibit both LDHA and LDHB with low nanomolar potency, significantly reducing lactate production in cancer cell lines such as MiaPaCa2 and A673 .
  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. IC50_{50} values for related compounds ranged from 0.02 to 0.04 μM .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Inhibition of Lactate Dehydrogenase : A study focused on the optimization of pyrazole-based LDH inhibitors found that this compound exhibited potent inhibition of LDH enzymatic activity. The study utilized high-throughput screening and structure-based design to identify lead compounds with significant anti-cancer properties .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of pyrazole derivatives through in vitro assays measuring COX enzyme inhibition. Compounds similar to this compound showed promising results with substantial anti-inflammatory effects comparable to standard treatments like diclofenac .

Comparative Analysis

The following table summarizes the biological activities of various related pyrazole compounds:

Compound NameStructural FeaturesNotable Activities
This compound Pyrazole ring, amino groupLDH inhibition, anti-inflammatory effects
3-Amino-1H-pyrazole-4-carboxamide Lacks diethyl and methyl groupsDifferent pharmacokinetics
N,N-Diethyl-1H-pyrazole-4-carboxamide Lacks amino groupAltered reactivity
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide Lacks amino and diethyl groupsDifferent binding properties due to missing groups

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